molecular formula C19H19N9O B2953480 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1797725-85-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2953480
CAS No.: 1797725-85-9
M. Wt: 389.423
InChI Key: PGAZQNVYILMNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole ring, linked via a piperazine moiety to an ethanone group bearing a benzimidazole. This structure combines multiple pharmacologically relevant motifs:

  • Pyridazine: A six-membered aromatic ring with two nitrogen atoms, known for its electron-deficient nature, enabling π-π stacking interactions in biological targets.
  • 1,2,4-Triazole: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and metal coordination capabilities.
  • Piperazine: A flexible linker that enhances solubility and bioavailability while allowing conformational adaptability for target binding.
  • Benzimidazole: A bicyclic aromatic system with nitrogen atoms, often associated with DNA intercalation or enzyme inhibition (e.g., kinase or protease targets).

Crystallographic tools like SHELX () and CCP4 () are critical for resolving such complex structures.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N9O/c29-19(11-27-14-21-15-3-1-2-4-16(15)27)26-9-7-25(8-10-26)17-5-6-18(24-23-17)28-13-20-12-22-28/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAZQNVYILMNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step organic synthesis. The process may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.

    Synthesis of the pyridazine ring: This often involves the reaction of hydrazine with dicarbonyl compounds.

    Coupling with piperazine: The pyridazine derivative can be reacted with piperazine under suitable conditions to form the desired intermediate.

    Formation of the benzimidazole ring: This can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.

    Final coupling reaction: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzimidazole moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound ID Core Structure Modifications Molecular Formula Molecular Weight Notable Properties/Activities Reference
Target Compound Pyridazin-3-yl + 1,2,4-triazole + benzimidazole C₁₉H₁₈N₈O ~382.4 (calc.) Hypothesized kinase inhibition -
8p () Imidazo[1,2-a]pyridine + 1,2,3-triazole + nitroaryl C₂₆H₂₄ClN₇O₃ 542.0 Antileishmanial activity (IC₅₀: 2 µM)
10a () Imidazo[1,2-a]pyridine + 1,2,3-triazole + propyl C₂₃H₂₈N₆O 428.5 Antitrypanosomal activity
10b () Imidazo[1,2-a]pyridine + 1,2,3-triazole + nonyl C₃₀H₄₂N₆O 526.7 Improved lipophilicity
Compound Pyridazin-3-yl + 1,2,4-triazole + thiophene C₁₆H₁₇N₇OS 355.4 Unreported bioactivity

Key Observations :

  • Triazole Position : The target compound’s 1,2,4-triazole (vs. 1,2,3-triazole in derivatives) may alter hydrogen-bonding patterns and metabolic stability.
  • Aromatic Systems : Replacement of imidazo-pyridine () or thiophene () with benzimidazole in the target compound likely enhances π-π interactions with aromatic residues in enzyme active sites.
  • Lipophilicity: Alkyl chains (e.g., nonyl in 10b) increase logP values, improving membrane permeability but risking solubility issues. The target compound’s benzimidazole may balance these properties.

Analogues with Varied Heterocyclic Systems

Table 2: Derivatives with Alternative Cores

Compound ID Core Structure Biological Activity Reference
Sertaconazole () Benzo[b]thienyl + imidazole + dichlorophenyl Antifungal (Candida spp. MIC: 0.1 µg/mL)
Compound Benzo[d]imidazol-2-yl + pyridine Dual H1/H4 receptor modulation
Compound Thieno[3,2-c]pyrazole + imidazole Unreported

Key Observations :

  • Benzimidazole vs.
  • Pharmacological Targets : Sertaconazole’s antifungal activity highlights the role of imidazole in targeting fungal cytochrome P450 enzymes. The target compound’s benzimidazole may instead inhibit kinases or proteases.

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocycles, which are known to contribute significantly to biological activity. The molecular formula is C14H16F3N7OC_{14}H_{16}F_{3}N_{7}O with a molecular weight of approximately 371.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole and piperazine derivatives. For instance:

  • Cytotoxicity Tests : Compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that a derivative with a triazole moiety exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest. Flow cytometric analysis demonstrated that certain derivatives caused significant cell cycle arrest at the sub-G1 and G2/M phases, leading to increased apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been documented:

  • Inhibition Studies : Compounds similar to the target compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 μg/mL for some derivatives .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a study focusing on the structural analogs of triazoles, researchers synthesized several compounds and tested them against the NCI-H460 lung cancer cell line and MCF-7 breast cancer cells. The results indicated that certain derivatives induced significant growth inhibition (up to 23% in MCF7 cells) .

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF70.99Apoptosis induction
Compound BNCI-H46012.5Cell cycle arrest

Case Study 2: Antimicrobial Efficacy Against Bacterial Strains

Another investigation assessed the antimicrobial activity of related triazole compounds against several bacterial strains. The study found that compounds with bulky hydrophobic groups exhibited enhanced antibacterial properties.

CompoundBacterial StrainMIC (μg/mL)
Compound CE. coli6.25
Compound DS. aureus12.5

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach involves:
  • Step 1 : Functionalization of pyridazine with 1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazole moiety .
  • Step 2 : Piperazine ring coupling via Buchwald-Hartwig amination or SNAr reactions, often using Pd catalysts for C–N bond formation .
  • Step 3 : Benzimidazole incorporation via Mannich base reactions or chloroacetylation, followed by purification via column chromatography .
    Key reagents include anhydrous dioxane for reflux conditions and ethanol for recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substituent positions on heterocycles (e.g., benzimidazole protons at δ 7.2–8.5 ppm; piperazine methylene signals at δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₁₉H₁₈N₁₀O: 434.16) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole/pyridazine ring vibrations .

Q. What primary biological assays are recommended for initial evaluation of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test activity against histamine H1/H4 receptors due to structural similarity to dual H1/H4 ligands .
  • Antiparasitic Screens : Evaluate IC₅₀ values against Leishmania or Trypanosoma spp. using fluorometric assays (e.g., resazurin-based viability tests) .
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., parasite strain differences) or compound stability. Strategies include:
  • Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, solvent) as in .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to capture full efficacy curves .

Q. What strategies optimize the synthesis yield of the pyridazine-triazole-piperazine core?

  • Methodological Answer :
  • Catalyst Screening : Replace Pd-based catalysts with Cu(I)-azide click chemistry for triazole coupling, improving regioselectivity .
  • Solvent Optimization : Use DMF/H₂O mixtures (9:1) to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 h to 2 h) for piperazine functionalization, increasing yield by ~20% .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups) or piperazine (e.g., aryl extensions) to probe receptor binding pockets .
  • Molecular Docking : Use AutoDock Vina to predict interactions with H1/H4 receptors, prioritizing analogs with higher binding scores .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. What methodologies assess the environmental fate of this compound in ecotoxicological studies?

  • Methodological Answer :
  • Biodegradation Assays : Monitor compound breakdown in soil/water matrices via HPLC, identifying half-life under aerobic/anaerobic conditions .
  • Bioaccumulation Testing : Use radiolabeled analogs (e.g., ¹⁴C) to measure uptake in model organisms (e.g., Daphnia magna) .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using software like ECOSAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.